

3,8-Dibromo-1,6-naphthyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,8-Dibromo-1,6-naphthyridine

Cat. No.: B095883

[Get Quote](#)

An In-depth Technical Guide to 3,8-Dibromo-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,8-Dibromo-1,6-naphthyridine**, a key intermediate in synthetic and medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, and fundamental physicochemical properties. A survey of the synthetic methodologies for the broader 1,6-naphthyridine scaffold is presented, with a specific focus on the targeted bromination to yield the 3,8-dibromo derivative. The versatile reactivity of this compound, particularly in metal-catalyzed cross-coupling reactions, is highlighted as a cornerstone for the generation of diverse molecular libraries for drug discovery. While specific biological targets for **3,8-Dibromo-1,6-naphthyridine** are not extensively documented, the known biological activities of the 1,6-naphthyridine core suggest its potential in developing novel therapeutics.

Chemical Structure and Nomenclature

3,8-Dibromo-1,6-naphthyridine is a heterocyclic compound featuring a naphthyridine core, which consists of two fused pyridine rings. The bromine atoms are substituted at the 3rd and 8th positions of this bicyclic system.

IUPAC Name: **3,8-Dibromo-1,6-naphthyridine**

Chemical Structure Visualization

Caption: Chemical structure of **3,8-Dibromo-1,6-naphthyridine**.

Physicochemical Properties

A summary of the key physicochemical properties of **3,8-Dibromo-1,6-naphthyridine** is provided in the table below.

Property	Value	Reference
CAS Number	17965-75-2	
Molecular Formula	C ₈ H ₄ Br ₂ N ₂	
Molecular Weight	287.94 g/mol	
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	

Synthesis and Experimental Protocols

The 1,6-naphthyridine scaffold is a recognized privileged structure in pharmaceutical research. [1] The synthesis of **3,8-Dibromo-1,6-naphthyridine** is achieved through the direct bromination of the parent 1,6-naphthyridine heterocycle.

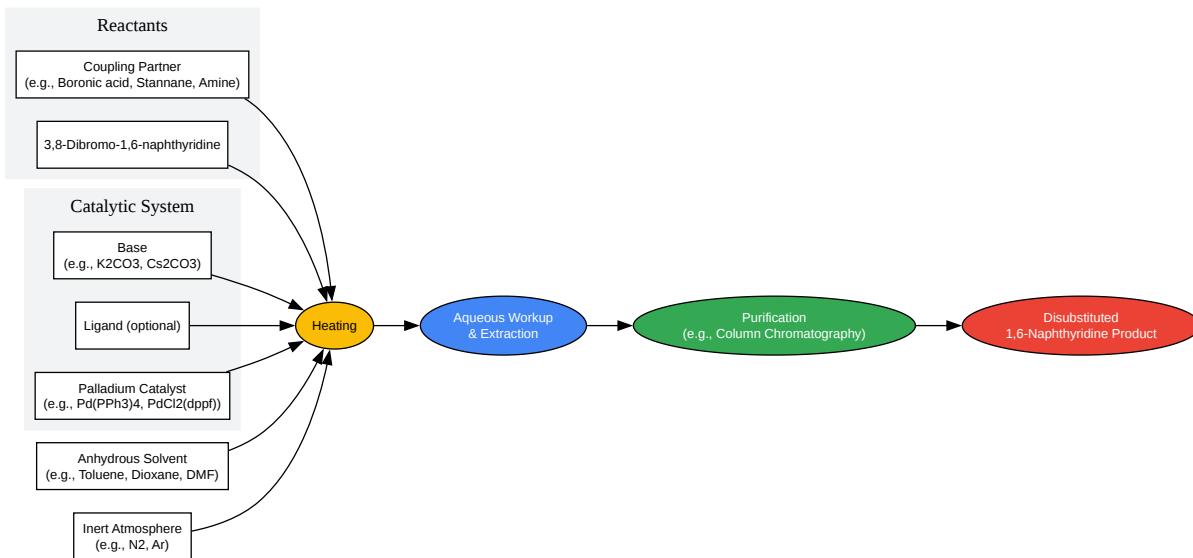
Synthesis of **3,8-Dibromo-1,6-naphthyridine**

A common method for the synthesis of **3,8-Dibromo-1,6-naphthyridine** involves the high-temperature reaction of 1,6-naphthyridine hydrochloride with an excess of molecular bromine.

Experimental Protocol:

- Reactants: 1,6-naphthyridine hydrochloride, molecular bromine (excess), nitrobenzene (solvent).
- Procedure:
 - A mixture of 1,6-naphthyridine hydrochloride and excess molecular bromine is prepared in a high-boiling point, inert solvent such as nitrobenzene.
 - The reaction mixture is heated to a high temperature, typically around 180°C.
 - The reaction is monitored for completion (e.g., by TLC or GC-MS).
 - Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include quenching of excess bromine, extraction, and purification by crystallization or chromatography.

Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and nitrobenzene.


Reactivity and Synthetic Utility

The bromine atoms at the 3 and 8 positions of the 1,6-naphthyridine core make this compound a highly versatile synthetic intermediate.^[1] These positions are activated for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of diverse chemical space.

Palladium-Catalyzed Cross-Coupling Reactions

3,8-Dibromo-1,6-naphthyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

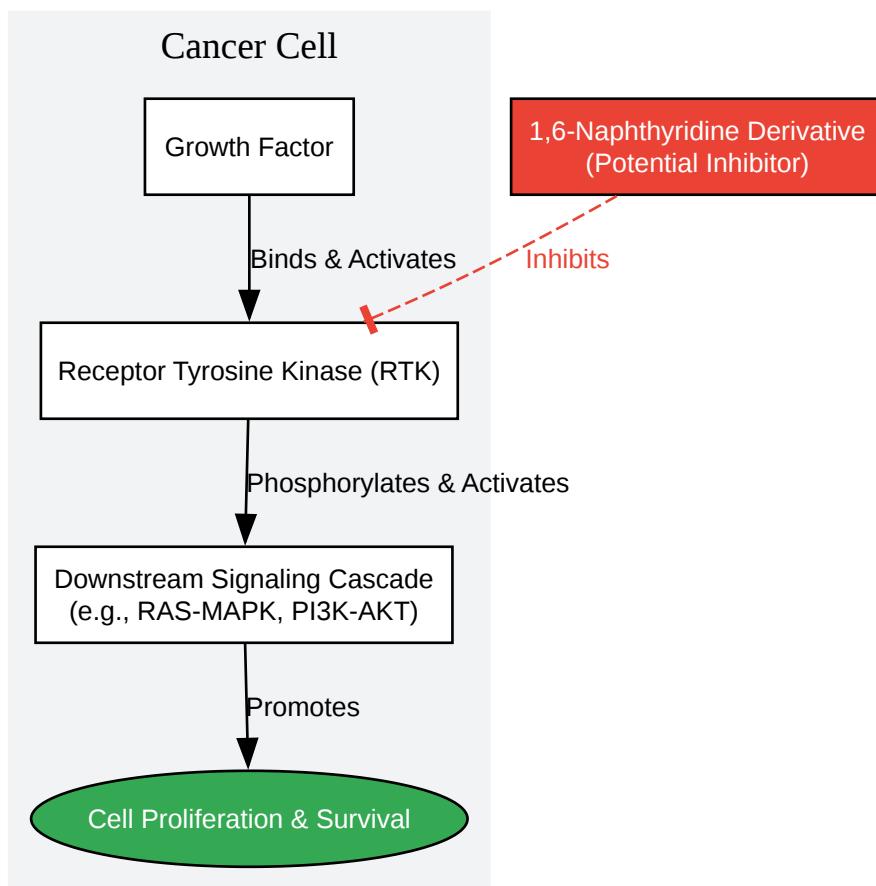
Key Cross-Coupling Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Biological Significance and Potential Applications

While specific biological data for **3,8-Dibromo-1,6-naphthyridine** is limited, the 1,6-naphthyridine scaffold is present in numerous biologically active molecules. Derivatives of 1,6-naphthyridine have shown a wide range of pharmacological activities, indicating the potential of this core structure in drug discovery.


The general biological relevance of the 1,6-naphthyridine scaffold suggests that derivatives of **3,8-Dibromo-1,6-naphthyridine** could be investigated for a variety of therapeutic targets. The ability to functionalize the 3 and 8 positions allows for the synthesis of targeted libraries for screening against various diseases.

Potential Therapeutic Areas for 1,6-Naphthyridine Derivatives:

- Oncology: As inhibitors of various kinases.[\[1\]](#)
- Infectious Diseases: As antiviral and antibacterial agents.[\[1\]](#)
- Inflammatory Diseases
- Neurological Disorders

Signaling Pathway Hypothesis:

Given that some 1,6-naphthyridin-2(1H)-one derivatives are potent tyrosine kinase inhibitors, it is plausible that novel compounds derived from **3,8-Dibromo-1,6-naphthyridine** could also target kinase signaling pathways, which are often dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

3,8-Dibromo-1,6-naphthyridine is a valuable and versatile building block for the synthesis of novel and diverse chemical entities. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the development of libraries of compounds for screening in various therapeutic areas. While the specific biological profile of **3,8-Dibromo-1,6-naphthyridine** itself is not well-defined, the established biological importance of the 1,6-naphthyridine scaffold makes it a compound of high interest for medicinal chemists and drug discovery professionals. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,8-Dibromo-1,6-naphthyridine | 17965-75-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [3,8-Dibromo-1,6-naphthyridine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095883#3-8-dibromo-1-6-naphthyridine-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com